molecular formula C10H6ClN3 B1517719 4-Amino-6-chloroquinoline-3-carbonitrile CAS No. 1146293-15-3

4-Amino-6-chloroquinoline-3-carbonitrile

Cat. No.: B1517719
CAS No.: 1146293-15-3
M. Wt: 203.63 g/mol
InChI Key: NTBHPXPOWLQGTE-UHFFFAOYSA-N
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Description

4-Amino-6-chloroquinoline-3-carbonitrile is a quinoline derivative characterized by the presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloroquinoline-3-carbonitrile typically involves the following steps:

  • Starting Material: The synthesis often begins with quinoline or its derivatives as the starting material.

  • Halogenation: Chlorination at the 6-position is achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Amination: Introduction of the amino group at the 4-position can be done using ammonia or an amine source under specific reaction conditions.

  • Cyanation: The carbonitrile group at the 3-position is introduced using cyanating agents like potassium cyanide (KCN) or cuprous cyanide (CuCN).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-chloroquinoline-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine or amino positions using appropriate nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, in acidic or neutral conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or alcohol solvents.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃), in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Quinoline-3-carboxylic acid derivatives.

  • Reduction: 4-Amino-6-chloroquinoline-3-carboxylate.

  • Substitution: Substituted quinolines with various functional groups.

Scientific Research Applications

4-Amino-6-chloroquinoline-3-carbonitrile has several applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-6-chloroquinoline-3-carbonitrile exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

4-Amino-6-chloroquinoline-3-carbonitrile is compared with other similar compounds to highlight its uniqueness:

  • 6-Amino-4-chloroquinoline-3-carbonitrile: Similar structure but different positions of amino and chlorine groups.

  • 3-Chloro-4-aminopyridine: Similar functional groups but different core structure.

  • Quinoline-3-carbonitrile: Lacks the amino and chlorine substituents.

Properties

IUPAC Name

4-amino-6-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBHPXPOWLQGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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